molecular formula C17H16O2 B1278668 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one CAS No. 32263-70-0

6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one

Cat. No. B1278668
CAS RN: 32263-70-0
M. Wt: 252.31 g/mol
InChI Key: SAYPPJQQGVXKAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one is a compound that has been the subject of various synthetic and structural studies due to its potential biological activity and interesting chemical properties. The compound is related to chalcone derivatives and is part of a broader class of organic compounds that have been explored for their anticancer activities.

Synthesis Analysis

The synthesis of related compounds has been reported using different methods. For instance, the pyrrolidine enamines of 3,4-dihydronaphthalen-1(2H)-one were prepared and alkylated to yield α-3-methyl and α-(3-oxobutyl) ketones . Another study reported the synthesis of a chalcone derivative, which is structurally similar to 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one, using the Claisen-Schmidt condensation reaction . This method is a common approach for synthesizing chalcones and involves the condensation of an aldehyde with a ketone in the presence of a base.

Molecular Structure Analysis

The molecular structure of the chalcone derivative was determined using single-crystal X-ray diffraction (XRD) . This technique allows for the precise determination of the molecular geometry and the identification of intermolecular interactions. The study revealed weak intermolecular interactions such as hydrogen bonds, π-π, and C-H…π contacts, which are crucial for the stability and packing of the molecules in the crystal lattice.

Chemical Reactions Analysis

The chemical reactivity of these compounds can be inferred from their functional groups and the reported reactions. The presence of the enamine group in the pyrrolidine enamines of 3,4-dihydronaphthalen-1(2H)-one allows for alkylation reactions, leading to the formation of various ketones . The chalcone derivative's structure suggests potential reactivity in Michael addition or cyclization reactions due to the presence of the α,β-unsaturated carbonyl system .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one are not detailed in the provided papers, the reported structures and synthesis methods give some insights. The crystalline nature of the compounds suggests solid-state properties that can be characterized by XRD . The intermolecular interactions and crystal packing can influence the melting point, solubility, and stability of the compound. The functional groups present in the compound, such as the benzyloxy moiety and the ketone, will affect its chemical reactivity and interactions with biological targets.

Relevant Case Studies

The anticancer activity of the synthesized chalcone derivative was evaluated in vitro and in silico, showing promising results against MCF-7 cell lines . The molecular docking analysis indicated a strong binding affinity between the compound and the target protein, suggesting a potential mechanism of action. This study provides a case where the synthesized compound's biological activity is directly assessed, highlighting the importance of such compounds in drug discovery.

Scientific Research Applications

Anticancer Activities

A study by Wang et al. (2017) found that 3,4-dihydronaphthalen-1(2H)-one derivatives exhibited significant anticancer activities against various human neoplastic cell lines. These derivatives were synthesized through Claisen–Schmidt condensation reaction and demonstrated their potential as Bcl-2 protein inhibitors.

Synthetic Method Development

Research by Mo and Lee (2010) focused on developing an efficient synthetic method for 1,4-dihydronaphthalenes. They used a Pt-catalyzed cyclohydroarylation method, which shows the versatility of dihydronaphthalen-1(2H)-one in synthetic chemistry.

Crystallographic Studies

A crystallography study by Sun, Zhang, and Wang (2016) characterized the structural aspects of 2-arylidenebenzocycloalkanones containing 3,4-dihydronaphthalen-1(2H)-one. Their findings help in understanding the molecular conformation and its implications in chemical reactions.

Cytoprotective Effects

Kil et al. (2018) isolated compounds from Catalpa ovata wood, including dihydronaphthalenones, which showed cytoprotective effects against oxidative damage in HepG2 cells (Kil et al., 2018). This study highlights the potential medicinal applications of dihydronaphthalen-1(2H)-one derivatives.

Vasodilating and Antihypertensive Activities

A pharmaceutical study by Itoh et al. (1983) synthesized 3-aminomethyl-1,2-dihydronaphthalene derivatives from 3,4-dihydronaphthalen-1(2H)-one derivatives. These compounds exhibited significant cerebral vasodilating and antihypertensive activities.

Chemical Transformations

Collins, Fallon, and Skene (1994) explored the reactions and transformations of 3,4-dihydronaphthalen-1(2H)-one derivatives under various conditions, contributing to the understanding of chemical behavior and potential applications in synthesis (Collins, Fallon, & Skene, 1994).

Hybrid Polyoxaheterocyclic Compounds

Kanevskaya et al. (2022) investigated the synthesis of hybrid polyoxaheterocyclic compounds using 3,4-dihydronaphthalene-1(2H)-one. This research opens new pathways in the synthesis of complex organic molecules (Kanevskaya et al., 2022).

Safety And Hazards

The compound is associated with hazard statements H302, H315, and H319 . These indicate that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation .

properties

IUPAC Name

6-phenylmethoxy-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O2/c18-17-8-4-7-14-11-15(9-10-16(14)17)19-12-13-5-2-1-3-6-13/h1-3,5-6,9-11H,4,7-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAYPPJQQGVXKAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)OCC3=CC=CC=C3)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40443477
Record name 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one

CAS RN

32263-70-0
Record name 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

6-Hydroxy-1-tetralone (10 g, 61.65 mmol), benzyl bromide (8.1 ml, 67.82 mmol) and K2CO3 (21.3 g, 154 mmol) in acetone (40 ml) were heated under reflux 2.5 hr. Following filtration and evaporation of the solvent the crude material was acidified to pHl with 1N HCl and partioned between H2O (150 ml) and EtOAc (150 ml). The aqueous phase was further extracted with EtOAc (100 ml) and the extracts dried (Na2SO4) filtered and evaporated to afford 6-benzyloxy-1-tetralone as an orange solid (12.37 g, 49.3 mmol, 80%) Mp. 97-100° C., MS m/e=252.1 (M+).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.1 mL
Type
reactant
Reaction Step One
Name
Quantity
21.3 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 6-hydroxy-3,4-dihydronaphthalen-1(2H)-one (24.3 g) in acetone (160 mL), benzyl bromide (29.4 mL) and potassium carbonate (31.1 g) were added at room temperature, followed by stirring at 40° C. for 3.5 hours. After filtering off the insoluble matters and concentrating the filtrate, the resultant was washed with a mixed solvent of tert-butyl methyl ether-hexane (1:4), to thereby obtain the title compound (34.5 g) having the following physical properties. TLC: Rf 0.38 (hexane:ethyl acetate=3:1)
Quantity
24.3 g
Type
reactant
Reaction Step One
Quantity
31.1 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
29.4 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

The mixture of 6-hydroxy-3,4-dihydro-2H-naphthalen-1-one (30.74 g, 0.1895 mol), benzyl bromide (27.0 mL, 0.227 mol) and potassium carbonate (39.3 g, 0.284 mol) in acetone (250 mL, 3.4 mol) was heated to reflux under an atmosphere of nitrogen for 3 hours. The mixture was cooled to 10° C. with an ice bath, filtered and washed with small amount of to acetone. The filtrate was concentrated in rotavap. The resulting crystals were collected by filtration and washed with EtOAc-hexane then hexane to give a pale yellow solid product as the first crop. The mother liquid was concentrated in rotavapor and the residue was purified by chromatograph with EtOAc:hexane (0:100 to 20:80) to give the second crop of solid product (38.07 g, 80%). 1H NMR (CHLOROFORM-d) δ: 8.02 (d, J=8.6 Hz, 1H), 7.32-7.51 (m, 5H), is 6.91 (dd, J=8.8, 2.3 Hz, 1H), 6.80 (s, 1H), 5.13 (s, 2H), 2.93 (t, J=6.1 Hz, 2H), 2.56-2.68 (m, 2H), 2.12 (quin, J=6.3 Hz, 2H). MS (M+1): 253.0.
Quantity
30.74 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step One
Quantity
39.3 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Yield
80%

Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

A suspension of 6-methoxy-1-tetralone (99 g) in 48% hydrobromic acid (800 ml) was stirred overnight at 120° C. The reaction mixture was poured into ice water, the resulting solid was sequentially washed with water and hexane-diethyl ether system. To a solution of the resulting 6-hydroxy-3,4-dihydro-2H-naphthalen-1-one (76 g) in N,N-dimethylformamide (400 ml) were sequentially added potassium carbonate (76 g) and benzyl bromide (59 ml), and the solution was stirred for 4 hours at room temperature. The reaction mixture was poured into water, the resulting solid was sequentially washed with water and hexane-diethyl ether system to provide the title compound (110 g).
Quantity
99 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one
Reactant of Route 2
Reactant of Route 2
6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one
Reactant of Route 3
Reactant of Route 3
6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one
Reactant of Route 4
Reactant of Route 4
6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one
Reactant of Route 5
Reactant of Route 5
6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one
Reactant of Route 6
Reactant of Route 6
6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one

Citations

For This Compound
2
Citations
PM Wood, LWL Woo, JR Labrosse… - …, 2010 - Wiley Online Library
The design and synthesis of a series of bicyclic ring containing dual aromatase–sulfatase inhibitors (DASIs) based on the aromatase inhibitor (AI) 4‐[(4‐bromobenzyl)(4H‐1,2,4‐triazol‐4…
M Allahyari-Devin, B Abedi, L Navidpour… - Journal of the Iranian …, 2013 - Springer
A new series of N-hydroxyethylpyrazole (12a–f) and N-hydroxymethylpyrazole derivatives (15a–f) were designed for their estrogenic activities, having a 11.0á▒á0.5á┼ distance …
Number of citations: 2 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.